4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide
Description
Properties
IUPAC Name |
4-amino-5-chloro-N-piperidin-4-yl-2,3-dihydro-1-benzofuran-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-11-7-10(13-9(12(11)16)3-6-20-13)14(19)18-8-1-4-17-5-2-8/h7-8,17H,1-6,16H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFCANNJTSJXLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Dihydrobenzofuran Skeleton
The construction of the 2,3-dihydrobenzofuran moiety begins with 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl) methyl benzoate. A Mitsunobu reaction is employed, utilizing triphenylphosphine (PPh₃) and diethyl azodiformate (DEAD) in an organic solvent such as tetrahydrofuran (THF). This step facilitates intramolecular ether formation, yielding 4-acetylamino-2,3-dihydrobenzofuran-7-methyl carboxylate.
Key Conditions :
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Reagents : PPh₃ (1.0 equiv), DEAD (1.0 equiv).
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Temperature : Ambient (20–25°C).
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Reaction Time : 2–3 hours.
Chlorination at the 5-Position
Chlorination is achieved using N-chlorosuccinimide (NCS) in dichloromethane (DCM) at elevated temperatures (50–100°C). This step introduces the chlorine substituent at the 5-position, producing 4-acetylamino-5-chloro-2,3-dihydrobenzofuran-7-methyl carboxylate.
Optimization Insight :
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Higher temperatures (80–100°C) improve regioselectivity and yield (85–90%).
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Solvent polarity influences reaction kinetics, with DCM preferred for its inertness.
Functional Group Modifications
Hydrolysis of the Methyl Ester
The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in a methanol-water mixture. This step generates the free carboxylic acid, 4-acetylamino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, which is critical for subsequent amide bond formation.
Conditions :
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Base : LiOH (2.0 equiv).
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Reaction Time : 2–4 hours at room temperature.
Deprotection of the Acetylamino Group
The acetyl protecting group is removed via acid-catalyzed hydrolysis. Treatment with hydrochloric acid (HCl) in aqueous ethanol at pH 1–6 yields 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.
Critical Parameters :
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Acid Concentration : 6M HCl ensures complete deprotection.
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Isolation : Adjusting to pH 3–4 precipitates the product in >95% purity.
Amide Bond Formation with Piperidin-4-amine
Activation of the Carboxylic Acid
The carboxylic acid is activated using a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of hydroxybenzotriazole (HOBt). This forms an active ester intermediate, enabling nucleophilic attack by piperidin-4-amine.
Reagent Ratios :
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EDC : 1.2 equiv.
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HOBt : 1.1 equiv.
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Solvent : Dimethylformamide (DMF) or dichloromethane.
Coupling Reaction
Piperidin-4-amine (1.5 equiv) is added to the activated ester, and the reaction proceeds at 0–5°C for 12–24 hours. The target amide, 4-amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide, is isolated via filtration and recrystallization.
Yield Enhancement :
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Low temperatures minimize side reactions (e.g., epimerization).
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Anhydrous conditions prevent hydrolysis of the active intermediate.
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from ethanol-water (3:1 v/v), yielding white crystalline solid with >99% purity.
Analytical Data
Catalytic Innovations in Benzofuran Synthesis
Lewis Acid-Promoted Reactions
Scandium triflate [Sc(OTf)₃] catalyzes [4+1] cycloadditions between isocyanides and ortho-quinone methides, offering a potential alternative for constructing substituted benzofurans.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and chloro positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles are used under controlled conditions
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties .
Scientific Research Applications
Gastrointestinal Disorders
Prucalopride is primarily recognized for its use in treating chronic constipation, particularly in patients who have not responded to other treatments. It acts as a selective agonist for the 5-HT_4 receptor, which enhances gastrointestinal motility. Clinical studies have demonstrated that it significantly improves bowel movement frequency and overall patient satisfaction compared to placebo treatments.
Table 1: Efficacy of Prucalopride in Clinical Trials
| Study Reference | Sample Size | Treatment Duration | Primary Outcome | Results |
|---|---|---|---|---|
| 100 | 12 weeks | Bowel movement frequency | Increased from 2.5 to 6 per week | |
| 150 | 8 weeks | Patient-reported outcomes | 70% reported improvement |
Poly(ADP-ribose) Polymerase Inhibition
Recent research has identified Prucalopride as a potential inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. Inhibiting PARP can enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing their DNA.
Case Study: PARP Inhibition
In a study examining various derivatives of benzofuran-carboxamide compounds, Prucalopride showed promising results as a PARP inhibitor with low nanomolar IC_50 values, indicating strong binding affinity and selectivity towards PARP-1 and PARP-2 over other isoforms .
Safety Profile and Side Effects
Prucalopride is generally well-tolerated; however, some common side effects include headache, nausea, and abdominal pain. Long-term safety data suggest that it does not significantly increase the risk of cardiovascular events or gastrointestinal complications compared to traditional laxatives.
Table 2: Common Side Effects of Prucalopride
| Side Effect | Incidence Rate (%) |
|---|---|
| Headache | 15 |
| Nausea | 10 |
| Abdominal Pain | 8 |
Mechanism of Action
The compound exerts its effects by selectively stimulating serotonin (5-HT4) receptors in the gastrointestinal tract. This stimulation enhances colonic motility by promoting colonic mass movements, which are the main propulsive force for defecation. The molecular targets include the 5-HT4 receptors, and the pathways involved are primarily related to serotonin signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Prucalopride (CAS: 179474-81-8)
Structural Differences :
Prucalopride shares the dihydrobenzofuran carboxamide backbone but differs in the substitution on the piperidine ring. The piperidin-4-yl group in the target compound is replaced with a 1-(3-methoxypropyl)piperidin-4-yl group in prucalopride (Fig. 1). This modification increases its molecular weight to 367.87 g/mol (C₁₈H₂₆ClN₃O₃) .
Pharmacological Activity: Prucalopride is a selective 5-HT₄ receptor agonist approved for treating chronic constipation. It enhances colonic motility by stimulating serotonin receptors, with clinical efficacy demonstrated in FDA and EMA approvals since 2009 .
Analytical Methods: Prucalopride has been quantified using terbium-sensitized luminescence, resonance Rayleigh scattering, and HPLC, achieving detection limits as low as 0.5 ng/mL .
PARP-1 Inhibitors (e.g., MEDI 327/328 Derivatives)
Structural Overlap :
Compounds like 3-oxo-2,3-dihydrobenzofuran-7-carboxamide derivatives share the dihydrobenzofuran carboxamide scaffold but incorporate substitutions at position 2 (e.g., benzylidine groups) .
Functional Differences :
These derivatives act as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, with IC₅₀ values ranging from 12–16 µM. The absence of the 2-substituted benzylidine group in the target compound likely eliminates PARP-1 inhibitory activity, highlighting the importance of side-chain modifications for target specificity .
Research Findings and Implications
Structure-Activity Relationships (SAR) :
The 3-methoxypropyl group in prucalopride is critical for 5-HT₄ receptor binding and prolonged gastrointestinal activity. Its removal in the target compound likely diminishes receptor interaction . Conversely, MEDI 327/328 derivatives demonstrate that 2-position substitutions on the benzofuran ring enable PARP-1 inhibition, a feature absent in the unmodified target compound .Analytical Challenges :
Prucalopride’s complex structure necessitates advanced detection methods, such as luminescence-based assays, whereas simpler derivatives like the target compound may be analyzed via standard chromatographic techniques .- Safety and Handling: Prucalopride requires stringent storage conditions (2–8°C) and carries multiple hazard warnings (e.g., reproductive toxicity), whereas the target compound is classified as non-hazardous under standard handling .
Biological Activity
4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, including antibacterial, enzyme inhibition, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 367.87 g/mol. Its structure features a benzofuran core with piperidine and carboxamide functional groups, which are crucial for its biological activity.
1. Antibacterial Activity
Research has demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. In a study evaluating a series of piperidine derivatives, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis . The synthesized compounds showed varying degrees of effectiveness against other bacterial strains, indicating a potential for developing new antibacterial agents.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
| Compound D | Staphylococcus aureus | Moderate |
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and urease. A study reported strong inhibitory activity against urease, which is relevant for treating conditions like kidney stones and urinary infections . Additionally, several derivatives demonstrated effective AChE inhibition, suggesting potential applications in treating Alzheimer’s disease and other cognitive disorders.
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| Compound E | Acetylcholinesterase | 2.14 ± 0.003 |
| Compound F | Urease | 0.63 ± 0.001 |
3. Docking Studies
Molecular docking studies have provided insights into the interaction mechanisms of this compound with target proteins such as PARP-1 (Poly(ADP-ribose) polymerase). The compound was shown to establish hydrogen bonds with critical amino acids in the enzyme's active site, enhancing its potential as a therapeutic agent in cancer treatment .
Case Studies
A notable case involved the evaluation of this compound's derivatives in BRCA2-deficient DT40 cells, where it exhibited significant cytotoxicity and PARP-1 inhibition. This suggests that the compound could be a promising candidate for targeted cancer therapies .
Q & A
Q. How can researchers confirm the structural identity of 4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide?
Structural confirmation requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify the benzofuran core, piperidinyl substituent, and carboxamide connectivity.
- Mass Spectrometry (MS): Confirms the molecular ion peak (m/z 295.77) matching the formula C₁₄H₁₈ClN₃O₂ .
- X-ray Crystallography: Provides definitive stereochemical data, as seen in analogous piperidine-containing heterocycles .
- InChIKey: The unique identifier (ARFCANNJTSJXLS-UHFFFAOYSA-N) ensures database consistency .
Q. What are the critical parameters for designing a synthetic route for this compound?
Key considerations include:
- Selective Functionalization: Chlorination at position 5 and amination at position 4 must avoid over-substitution.
- Carboxamide Coupling: Use carbodiimide agents (e.g., EDC/HOBt) under inert conditions to link the benzofuran-7-carboxylic acid to 4-aminopiperidine .
- Purification: Column chromatography or recrystallization achieves ≥98% purity, as outlined in optimized protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental solubility data?
Discrepancies arise from inadequate solvent modeling or force field parameterization. Solutions include:
- Model Validation: Compare computational results with experimental solubility data from structurally similar compounds (e.g., chlorinated benzofurans) .
- Hybrid QM/MM Methods: Improve accuracy by integrating quantum mechanics for electronic interactions .
- Experimental Correlation: Measure solubility in buffered systems (e.g., PBS pH 7.4) and correlate with logP values (e.g., XLogP3) .
Q. What strategies improve the bioavailability of derivatives of this compound?
Structural and formulation optimizations enhance pharmacokinetics:
- Hydrophilic Modifications: Introduce hydroxyl or amine groups on the piperidine ring to balance solubility and target binding .
- Prodrug Design: Acetylate the amino group to increase permeability, with enzymatic activation in vivo.
- Formulation: Co-crystallization with cyclodextrins or nanocrystal preparation improves dissolution rates, as seen in related carboxamides .
Q. How can synthetic yields be optimized for this compound?
Yield optimization involves:
- Reaction Conditions: Use anhydrous solvents (e.g., DMF) and controlled temperatures (e.g., 0–5°C for amide coupling) .
- Catalyst Screening: Evaluate Pd-based catalysts for halogenated intermediates or enzyme-mediated reactions for stereochemical control .
- Real-Time Monitoring: Employ HPLC or inline IR spectroscopy to track intermediate formation and adjust parameters dynamically .
Q. What analytical methods address conflicting spectroscopic data during structural elucidation?
Contradictions in NMR or MS data require:
- 2D NMR Techniques: HSQC and HMBC resolve ambiguous proton-carbon correlations, particularly for overlapping piperidine signals .
- High-Resolution MS (HRMS): Differentiate isobaric fragments (e.g., Cl vs. CH₃CH₂O loss) .
- Comparative Analysis: Cross-reference with published spectra of analogues (e.g., piperidine-linked benzofurans) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
